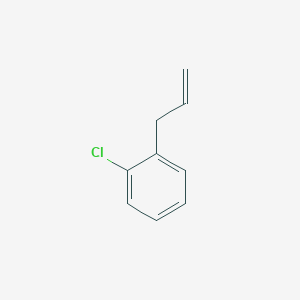

1-Allyl-2-chlorobenzene

Description

Properties

IUPAC Name |

1-chloro-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNZJCWUBKBTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341831 | |

| Record name | 1-Allyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-07-1 | |

| Record name | 1-Chloro-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-2-chlorobenzene from Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-allyl-2-chlorobenzene from chlorobenzene. The synthesis of this molecule is of interest as a building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other functional materials. This document details several key methodologies, including various cross-coupling reactions and Friedel-Crafts alkylation, providing adapted experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of the chemical transformations.

Characterization of this compound

Before delving into the synthetic procedures, it is essential to be familiar with the properties of the target compound.

| Property | Value |

| Molecular Formula | C₉H₉Cl[1] |

| Molecular Weight | 152.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 195-196 °C |

| InChI | InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2[1] |

| InChIKey | MMNZJCWUBKBTNG-UHFFFAOYSA-N[1] |

| SMILES | C=CCC1=CC=CC=C1Cl[1] |

Spectroscopic Data:

| Adduct | m/z |

| [M]+ | 152.03983[1] |

| [M+H]+ | 153.04656[1] |

| [M+Na]+ | 175.02850[1] |

| [M-H]- | 151.03200[1] |

Synthetic Methodologies

The synthesis of this compound from chlorobenzene can be approached through several modern synthetic organic chemistry techniques. The most prominent methods involve transition-metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds. Friedel-Crafts alkylation presents a more classical approach, though it comes with its own set of challenges.

Kumada Cross-Coupling Reaction

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[2][3][4][5] For the synthesis of this compound, this would entail the coupling of phenylmagnesium chloride (derived from chlorobenzene) with an allyl halide, or more practically, the coupling of a 2-chlorophenyl Grignard reagent with an allyl halide. A more direct approach is the reaction of chlorobenzene with an allyl Grignard reagent.

Reaction Scheme:

Experimental Protocol (Adapted):

This protocol is adapted from general procedures for Kumada coupling reactions.

-

Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄) and ligand are dissolved in an anhydrous ether solvent such as THF or diethyl ether.

-

Reaction Setup: To this catalyst solution, chlorobenzene is added.

-

Addition of Grignard Reagent: Allylmagnesium bromide (or chloride) solution is added dropwise to the reaction mixture at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Reaction Parameters:

| Parameter | Typical Range/Value |

| Catalyst | Ni(dppp)Cl₂, NiCl₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Catalyst Loading | 1-5 mol% |

| Allyl Grignard Reagent | Allylmagnesium bromide, Allylmagnesium chloride |

| Solvent | THF, Diethyl ether |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-24 hours |

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6][7] To synthesize this compound, chlorobenzene would be reacted with propene.

Reaction Scheme:

Experimental Protocol (Adapted):

This protocol is adapted from general procedures for Heck reactions.

-

Reaction Setup: In a pressure vessel, the palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, PCy₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Addition of Reactants: Chlorobenzene is added to the mixture. The vessel is then charged with propene gas to the desired pressure.

-

Reaction Conditions: The reaction mixture is heated to the specified temperature with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by GC for the consumption of chlorobenzene and the formation of the product.

-

Work-up: After cooling to room temperature and venting the excess propene, the reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Reaction Parameters:

| Parameter | Typical Range/Value |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |

| Catalyst Loading | 0.1-5 mol% |

| Ligand | PPh₃, P(o-tol)₃, dppf |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80-150 °C |

| Propene Pressure | 1-10 atm |

| Reaction Time | 12-48 hours |

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Heck reaction.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[8][9][10] For the synthesis of this compound, one could either couple 2-chlorophenylboronic acid with an allyl halide or chlorobenzene with an allylboronic acid derivative.

Reaction Scheme:

Experimental Protocol (Adapted):

This protocol is adapted from general procedures for Suzuki coupling reactions.

-

Reaction Setup: In a reaction flask, 2-chlorophenylboronic acid, an allyl halide (e.g., allyl bromide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) are dissolved in a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

-

Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere.

-

Reaction Conditions: The mixture is heated to the desired temperature with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The residue is purified by column chromatography.

Potential Reaction Parameters:

| Parameter | Typical Range/Value |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Catalyst Loading | 1-5 mol% |

| Boronic Acid | 2-Chlorophenylboronic acid |

| Allyl Halide | Allyl bromide, Allyl chloride |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

| Reaction Time | 6-24 hours |

Cl-C₆H₄ + CH₂=CHCH₂Sn(Bu)₃ --[Pd catalyst]--> CH₂=CHCH₂-C₆H₄-Cl + ClSn(Bu)₃

Caption: Catalytic cycle of the Stille coupling reaction.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring, involving an electrophilic aromatic substitution. [11][12][13]In this case, chlorobenzene would be reacted with an allyl halide (e.g., allyl chloride) or allyl alcohol in the presence of a Lewis acid catalyst. However, this method is often plagued by issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products. The chloro substituent is deactivating yet ortho, para-directing.

Reaction Scheme:

Experimental Protocol (Adapted):

This protocol is adapted from general procedures for Friedel-Crafts alkylation.

-

Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is suspended in an excess of chlorobenzene, which also serves as the solvent.

-

Addition of Alkylating Agent: Allyl chloride is added dropwise to the stirred suspension at a low temperature to control the initial exothermic reaction.

-

Reaction Conditions: The reaction mixture is then allowed to warm to room temperature or gently heated to promote the reaction.

-

Reaction Monitoring: The reaction is monitored by GC to observe the formation of the product and any byproducts.

-

Work-up: The reaction is quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with water, a dilute base solution (e.g., NaHCO₃), and brine, then dried and concentrated. The resulting mixture of isomers is typically separated by fractional distillation or column chromatography.

Potential Reaction Parameters:

| Parameter | Typical Range/Value |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ |

| Catalyst Loading | 1.1-2.0 equivalents |

| Alkylating Agent | Allyl chloride, Allyl bromide, Allyl alcohol |

| Solvent | Chlorobenzene (excess), CS₂, Nitrobenzene |

| Temperature | 0-50 °C |

| Reaction Time | 1-6 hours |

Reaction Mechanism Diagram:

Caption: Mechanism of the Friedel-Crafts alkylation.

Conclusion

The synthesis of this compound from chlorobenzene can be achieved through various synthetic strategies, with transition-metal-catalyzed cross-coupling reactions offering the most versatile and selective routes. The choice of method will depend on factors such as substrate availability, functional group tolerance, and desired yield and purity. While Friedel-Crafts alkylation provides a more traditional approach, careful control of reaction conditions is necessary to minimize side reactions. This guide provides a foundational understanding of these synthetic pathways to aid researchers in the development of robust and efficient syntheses for this valuable chemical intermediate. Further optimization of the adapted protocols will likely be necessary to achieve high yields and purity for the target molecule.

References

- 1. PubChemLite - this compound (C9H9Cl) [pubchemlite.lcsb.uni.lu]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Friedel-Crafts Allylation of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts allylation of chlorobenzene is a cornerstone of electrophilic aromatic substitution, providing a direct pathway to introduce a versatile allyl group onto a deactivated aromatic ring. This reaction is of significant interest in synthetic organic chemistry and drug development, as the resulting allylchlorobenzene isomers are valuable precursors for a wide range of more complex molecules. The chloro substituent, while deactivating the benzene ring towards electrophilic attack, acts as an ortho, para-director, leading primarily to the formation of 1-allyl-4-chlorobenzene and 1-allyl-2-chlorobenzene. The regioselectivity and yield of the reaction are highly dependent on the choice of catalyst, allylic precursor, and reaction conditions. This guide provides a comprehensive overview of the reaction, including its mechanism, common catalytic systems, detailed experimental protocols, and quantitative data to aid in the development of robust synthetic methodologies.

Introduction

The Friedel-Crafts reaction, first reported in 1877 by Charles Friedel and James Crafts, represents a fundamental method for the formation of carbon-carbon bonds on aromatic rings.[1] The allylation variant introduces an allyl group, a valuable synthetic handle that can be further functionalized through various transformations such as oxidation, reduction, and addition reactions. Chlorobenzene, an inexpensive and readily available starting material, presents a unique challenge and opportunity for Friedel-Crafts allylation. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the reaction more challenging than with activated benzenes.[2] However, the ortho, para-directing effect of the chloro group allows for regioselective synthesis of substituted allylbenzenes.[3]

This guide will delve into the core aspects of the Friedel-Crafts allylation of chlorobenzene, with a focus on providing practical information for laboratory applications.

Reaction Mechanism

The Friedel-Crafts allylation of chlorobenzene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction can be broadly divided into three key steps:

-

Generation of the Electrophile: A Lewis acid or Brønsted acid catalyst is employed to generate a highly electrophilic allyl cation or a polarized allyl-catalyst complex from an allylic precursor, such as allyl chloride or allyl alcohol.[4]

-

Nucleophilic Attack: The π-electrons of the chlorobenzene ring act as a nucleophile, attacking the electrophilic allyl species. This attack preferentially occurs at the ortho and para positions due to the directing effect of the chlorine atom. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Aromatization: A weak base, often the anionic part of the catalyst complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new allyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]

The overall mechanism is depicted in the following diagram:

References

- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 2. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hafnium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-allyl-2-chlorobenzene via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-allyl-2-chlorobenzene utilizing a Grignard-based cross-coupling reaction, specifically the Kumada coupling. This method offers a robust pathway for the formation of carbon-carbon bonds between an aryl Grignard reagent and an allyl halide.

Reaction Principle: The Kumada Coupling

The synthesis of this compound can be efficiently achieved through a nickel- or palladium-catalyzed cross-coupling reaction known as the Kumada coupling. This reaction involves the formation of a Grignard reagent from 2-chlorobromobenzene, which then couples with an allyl halide in the presence of a transition metal catalyst.[1][2][3] The general scheme for this reaction is depicted below.

The Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared by the reaction of 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] Great care must be taken to ensure all glassware and reagents are scrupulously dry, as Grignard reagents are highly reactive towards water.[4]

The subsequent cross-coupling with an allyl halide, such as allyl chloride or allyl bromide, is facilitated by a catalyst, typically a nickel(II) or palladium(II) complex.[2][3] Nickel catalysts, like dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl₂(dppp)), are often employed for their efficiency and cost-effectiveness in coupling reactions involving aryl Grignards.[3]

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the catalytic cross-coupling reaction.

References

An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-2-chlorobenzene, an organochlorine compound, presents a unique combination of reactive moieties: a chlorinated aromatic ring and an allylic double bond. This structure makes it a valuable intermediate in organic synthesis, offering multiple avenues for functionalization. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential transformations, and an exploration of its reactivity and potential biological significance. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging the synthetic potential of this versatile molecule.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is characterized by its limited solubility in water and good solubility in common organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Density | 1.046 g/cm³ | [2] |

| Boiling Point | 62-68 °C at 5 Torr | [2] |

| Melting Point | Not readily available in literature | |

| Flash Point | 71.3 °C | [2] |

| Refractive Index | 1.53 | [2] |

| Vapor Pressure | 0.602 mmHg at 25°C | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| CAS Number | 1587-07-1 | [1] |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of chlorobenzene with allyl chloride. The following protocol is adapted from established procedures for the synthesis of similar aryl-allyl compounds.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a mixture of 450 g (4.0 moles) of chlorobenzene and 32.4 g (0.2 mole) of anhydrous ferric chloride.[3]

-

Cooling: Cool the mixture to -21°C using an ice-salt bath.[3]

-

Addition of Allyl Chloride: Add 76.5 g (1.0 mole) of allyl chloride dropwise from the dropping funnel with continuous stirring over a period of two hours. Maintain the temperature at or below -16°C during the addition.[3]

-

Reaction: Continue stirring the reaction mixture for an additional three hours, allowing the temperature to slowly rise.[3]

-

Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and 100 ml of concentrated hydrochloric acid. Separate the organic layer and wash it with dilute hydrochloric acid, followed by distilled water.[3]

-

Drying: Dry the organic layer over anhydrous calcium sulfate and filter to remove any solid byproducts.[3]

Synthesis workflow for this compound.

Purification

The crude product obtained from the synthesis typically contains a mixture of ortho, para, and meta isomers, as well as unreacted starting materials and byproducts. Purification is generally achieved by fractional distillation under reduced pressure.

Experimental Protocol: Purification by Distillation

-

Initial Distillation: Perform a simple distillation of the dried organic layer using a Claisen flask to achieve a rough separation of the unreacted materials, the product, and any high-boiling tarry residues.[3]

-

Fractional Distillation: Carefully rectify the fraction containing the product at a reduced pressure (e.g., 10 mm Hg) using a packed column (e.g., a 5-foot, glass-helices-packed column).[3]

-

Collection: Maintain a high reflux ratio (e.g., 25:1) to ensure good separation of the isomers.[3] Collect the fraction corresponding to the boiling point of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons of the -CH₂- group, a multiplet for the vinylic -CH= proton, and two multiplets for the terminal =CH₂ protons. The aromatic region will display complex multiplets corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the three distinct carbons of the allyl group and six signals for the carbons of the aromatic ring, with their chemical shifts influenced by the chloro and allyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the allyl group, C=C stretching of the alkene and the aromatic ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with a relative intensity of approximately one-third of the M⁺ peak. Fragmentation will likely involve the loss of a chlorine atom and cleavage of the allyl group.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations. The allyl group can undergo reactions typical of alkenes, while the chlorinated benzene ring is amenable to cross-coupling reactions.

Reactions of the Allyl Group

Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are valuable synthetic intermediates.

Experimental Protocol: Epoxidation

-

Dissolution: Dissolve this compound in a suitable non-aqueous solvent like chloroform or dichloromethane in a round-bottom flask.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in the same solvent to the flask, maintaining the temperature with an ice bath.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography.

Epoxidation of this compound.

Reactions of the Aryl Chloride

Heck Reaction: The carbon-chlorine bond can participate in palladium-catalyzed Heck reactions with alkenes to form new carbon-carbon bonds, leading to more complex molecular structures.[4][5][6]

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a Schlenk flask, combine this compound, the desired alkene (e.g., an acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

-

Inert Atmosphere: Degas the reaction mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Suzuki Coupling: this compound can also undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds.[7][8]

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a flask, dissolve this compound, the boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Inert Atmosphere: Purge the mixture with an inert gas.

-

Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed.

-

Work-up: After cooling, separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.

Reactivity of this compound.

Biological Significance and Toxicology

Currently, there is no direct evidence to suggest that this compound is involved in specific signaling pathways. However, its structural components, allylbenzene and chlorobenzene, have been studied for their metabolic and toxicological properties.

The metabolism of allylbenzene is known to proceed through the formation of an epoxide intermediate, allylbenzene-2',3'-oxide.[9] This epoxide can be detoxified by epoxide hydrolases to form a dihydrodiol or by glutathione S-transferases to form glutathione conjugates.[9] However, reactive epoxide intermediates can also covalently bind to cellular macromolecules like DNA and proteins, which is a mechanism of toxicity for some compounds.

Chlorobenzene is known to be metabolized in the liver and can cause liver and kidney damage upon chronic exposure in animal studies.[10][11] The primary route of metabolism involves the formation of chlorobenzene 3,4-epoxide, which can then be converted to various phenolic and catechol metabolites that are excreted.[12]

Given these metabolic pathways of its constituent parts, it is plausible that this compound could be metabolized in a similar fashion, potentially forming reactive epoxide intermediates from both the allyl group and the aromatic ring. The toxicological profile of this compound itself has not been extensively studied, but caution should be exercised due to the known hazards of related compounds.

Potential metabolic pathway of this compound.

Conclusion

This compound is a synthetically useful building block due to the presence of two distinct reactive sites. Its physical and chemical properties are well-defined, and it can be synthesized and purified using standard laboratory techniques. The ability of its allyl and aryl chloride moieties to undergo a range of transformations, including epoxidation and palladium-catalyzed cross-coupling reactions, opens up possibilities for the construction of complex organic molecules. While its direct biological role is not established, understanding its potential metabolic pathways is crucial for assessing its toxicological profile. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors.

References

- 1. CAS 1587-07-1: 1-Chloro-2-(2-propen-1-yl)benzene [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis of arylpropylamines from allyl chloride , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 1-Allyl-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-2-chlorobenzene (also known as o-chloroallylbenzene), a halogenated aromatic hydrocarbon. This document consolidates its chemical identifiers, physical and chemical properties, synthesis protocols, spectroscopic data, and safety information. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identifiers and Physical Properties

This compound is a substituted aromatic compound with an allyl group ortho to a chlorine atom on the benzene ring. Its unique structure, combining the reactivity of an alkene and an aryl halide, makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1587-07-1[1] |

| Molecular Formula | C₉H₉Cl[1] |

| IUPAC Name | 1-chloro-2-(prop-2-en-1-yl)benzene |

| Synonyms | o-Chloroallylbenzene, 2-Allylchlorobenzene, Benzene, 1-allyl-2-chloro-, Benzene, 1-chloro-2-(2-propenyl)-[1] |

| InChI Key | MMNZJCWUBKBTNG-UHFFFAOYSA-N[1] |

| SMILES | C=CCC1=CC=CC=C1Cl[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 152.62 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | 62-68 °C at 5 Torr | ECHEMI |

| Density | 1.046 g/cm³ | ECHEMI |

| Flash Point | 71.3 °C | ECHEMI |

| Refractive Index | 1.53 | ECHEMI |

| Vapor Pressure | 0.602 mmHg at 25°C | ECHEMI |

| Solubility | Insoluble in water, soluble in common organic solvents | Inferred from structure |

| XLogP3 | 3.6 | PubChem[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of chlorobenzene with an allyl halide. This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on the method described by Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946) for the synthesis of arylpropylamines, which includes the preparation of chloroallylbenzenes as intermediates.[2][3]

Reaction Scheme:

Figure 1: Reaction scheme for the Friedel-Crafts alkylation of chlorobenzene.

Materials and Equipment:

-

Chlorobenzene

-

Allyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place chlorobenzene (4.0 moles) and anhydrous ferric chloride (0.2 moles).

-

Cooling: Cool the mixture to -21°C using an ice-salt bath.

-

Addition of Allyl Chloride: Add allyl chloride (1.0 mole) dropwise from the dropping funnel over a period of two hours with continuous stirring.

-

Reaction: Continue stirring for an additional three hours, allowing the temperature to rise to approximately -16°C. Hydrogen chloride gas will be evolved during the reaction.

-

Workup: After the reaction is complete, pour the mixture over crushed ice and add concentrated hydrochloric acid. Separate the organic layer and wash it with dilute HCl and then with water.

-

Drying and Distillation: Dry the organic layer over anhydrous calcium sulfate. Perform a fractional distillation under reduced pressure to separate the unreacted starting materials and the ortho and para isomers of allylchlorobenzene.[2][3]

Spectroscopic Characterization

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.1 | m | 4H | Aromatic protons |

| ~ 6.0 | m | 1H | -CH=CH₂ |

| ~ 5.1 | m | 2H | -CH=CH ₂ |

| ~ 3.5 | d | 2H | Ar-CH ₂- |

Note: Predicted shifts are based on the analysis of similar compounds such as allylbenzene and chlorobenzene. The aromatic region is expected to show a complex multiplet pattern due to the ortho substitution.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (quaternary, attached to allyl) |

| ~ 136 | -C H=CH₂ |

| ~ 134 | Ar-C (quaternary, attached to Cl) |

| ~ 130 - 127 | Ar-CH |

| ~ 116 | -CH=C H₂ |

| ~ 37 | Ar-C H₂- |

Note: Predicted shifts are based on the analysis of similar compounds.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3080 | =C-H stretch (alkene) |

| ~ 3060 | =C-H stretch (aromatic) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1590, 1480 | C=C stretch (aromatic) |

| ~ 990, 915 | =C-H bend (alkene) |

| ~ 750 | C-Cl stretch (aromatic, ortho-disubstituted) |

Note: Predicted absorption bands are based on characteristic group frequencies.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 152/154 | Molecular ion (M⁺, M+2⁺) with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |

| 117 | [M - Cl]⁺ |

| 111 | [M - C₃H₅]⁺ (loss of allyl group) |

Source: Predicted data from PubChem.[1]

Reactivity and Applications

This compound is a useful building block in organic synthesis due to the presence of two reactive sites: the allyl group and the chloro-substituted aromatic ring.

-

Allyl Group: The double bond of the allyl group can undergo various reactions such as addition, oxidation, and polymerization.

-

Aryl Chloride: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex molecules.

Potential Applications:

-

Pharmaceutical Intermediate: The scaffold of this compound can be modified to synthesize various drug candidates.

-

Agrochemicals: It can serve as a precursor for the synthesis of pesticides and herbicides.

-

Materials Science: The allyl functionality allows for its use in the development of polymers and other advanced materials.

Figure 2: Logical relationship of this compound in synthetic applications.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 7: GHS Hazard Information (Inferred)

| Hazard | Statement |

| Pictogram | GHS07 (Exclamation Mark), GHS09 (Environment) - inferred |

| Signal Word | Warning - inferred |

| Hazard Statements | May cause skin and eye irritation. Harmful if swallowed or inhaled. Toxic to aquatic life with long lasting effects. - inferred from similar compounds |

| Precautionary Statements | Avoid breathing vapors. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/eye protection. - inferred from similar compounds |

Note: This information is inferred from safety data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for detailed and accurate information.

This technical guide provides a foundational understanding of this compound. For any laboratory work, it is imperative to consult primary literature and the relevant Safety Data Sheets.

References

Molecular structure and formula of 1-allyl-2-chlorobenzene

An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound (also known as o-chloroallylbenzene), a halogenated aromatic compound. The information is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, focusing on its molecular characteristics, physicochemical properties, and synthetic methodologies.

Molecular Structure and Identifiers

This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom and an allyl group at adjacent (ortho) positions.[1] Its unique structure, combining the reactivity of an aromatic halide and an alkene, makes it a versatile intermediate in organic synthesis.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [2] |

| Monoisotopic Mass | 152.03928 Da | [1] |

| IUPAC Name | 1-chloro-2-(prop-2-en-1-yl)benzene | [1] |

| CAS Number | 1587-07-1 | |

| SMILES | C=CCC1=CC=CC=C1Cl | [1] |

| InChI | InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | [1] |

| InChIKey | MMNZJCWUBKBTNG-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.6 | [1] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts The following chemical shifts (in ppm) are predicted for a CDCl₃ solvent. Aromatic protons (H-Ar) would exhibit complex splitting patterns.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic | 7.1 - 7.5 | 127 - 138 | Four distinct signals in a complex multiplet.[3] |

| Allyl -CH₂- | ~3.4 | ~35 | Typically a doublet. |

| Allyl -CH= | 5.8 - 6.1 | ~136 | A multiplet resulting from coupling to adjacent protons.[4] |

| Allyl =CH₂ | 5.0 - 5.2 | ~116 | Two distinct signals, each appearing as a doublet of doublets.[4] |

| Aromatic C-Cl | - | ~134 | Quaternary carbon, no attached proton.[5] |

| Aromatic C-C | - | ~136 | Quaternary carbon, no attached proton. |

Table 3: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is expected to show characteristic peaks for both the aromatic and alkene moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Aromatic C-H | 3030 - 3080 | Stretching | [6] |

| Alkenyl =C-H | 3020 - 3100 | Stretching | [7] |

| Alkane C-H (Allylic) | 2850 - 2960 | Stretching | [7] |

| Alkene C=C | ~1640 | Stretching | [7] |

| Aromatic C=C | 1450 - 1600 | Ring Stretching | [6] |

| Alkenyl =C-H (Out-of-plane) | 910 and 990 | Bending (monosubstituted alkene) | [7] |

| Aromatic C-H (Out-of-plane) | ~750 | Bending (ortho-disubstitution) | |

| Aromatic C-Cl | 1000 - 1100 | Stretching |

Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a molecular ion peak cluster ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom.[8] The primary fragmentation pathway involves the loss of the chlorine atom, followed by rearrangement and further fragmentation of the allyl chain.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Synthesis Protocols

The synthesis of this compound is most commonly achieved via cross-coupling reactions. Below are detailed protocols for two effective methods: the Grignard reaction and the Suzuki-Miyaura coupling.

Grignard Reaction (Primary Method)

This classic method involves the formation of an aryl Grignard reagent from an ortho-dihalobenzene, followed by its reaction with an allyl halide.[9][10]

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Experimental Protocol:

-

Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

Magnesium turnings (1.2 eq.) are placed in the flask.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated if necessary.

-

Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed, yielding 2-chlorophenylmagnesium bromide.[9]

-

-

Coupling Reaction:

-

The Grignard solution is cooled to 0°C in an ice bath.

-

Allyl chloride (1.1 eq.), dissolved in anhydrous THF, is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below 10°C.[11]

-

After addition, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether (Et₂O).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

-

Suzuki-Miyaura Coupling (Alternative Method)

The Suzuki-Miyaura coupling is a modern, powerful alternative that uses a palladium catalyst to couple an aryl halide with an organoboron species.[12] This method offers high functional group tolerance and generally milder reaction conditions.[13]

Reaction Scheme: 2-chlorophenylboronic acid is reacted with allyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water).[14][15]

General Protocol:

-

Reactant Mixture: To a flask are added 2-chlorophenylboronic acid (1.0 eq.), allyl bromide (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent and Degassing: A solvent mixture, such as 1,4-dioxane and water, is added. The mixture is thoroughly degassed by bubbling argon through it for 10-15 minutes.

-

Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), is added under an argon atmosphere.[15]

-

Reaction: The flask is sealed and heated (e.g., to 80-100°C) with vigorous stirring overnight.

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified via column chromatography.

References

- 1. PubChemLite - this compound (C9H9Cl) [pubchemlite.lcsb.uni.lu]

- 2. 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Allylbenzene(300-57-2) 13C NMR [m.chemicalbook.com]

- 5. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]

- 6. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Spectroscopic Data of 1-allyl-2-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-allyl-2-chlorobenzene, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles and comparative analysis with related structures. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and known values for allyl and chlorobenzene moieties.

¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic and allyl protons. The ortho-substitution pattern leads to a complex splitting pattern in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.35 | dd | J = 7.8, 1.5 |

| H-4 | ~ 7.18 | td | J = 7.6, 1.5 |

| H-5 | ~ 7.25 | td | J = 7.7, 1.3 |

| H-6 | ~ 7.10 | dd | J = 7.9, 1.3 |

| H-1' | ~ 3.45 | d | J = 6.5 |

| H-2' | ~ 5.95 | m | - |

| H-3'a (trans) | ~ 5.10 | dq | J = 17.0, 1.5 |

| H-3'b (cis) | ~ 5.05 | dq | J = 10.0, 1.5 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the chlorine atom and the electronic effects of the allyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 134.5 |

| C-2 | ~ 133.0 |

| C-3 | ~ 129.8 |

| C-4 | ~ 127.2 |

| C-5 | ~ 128.5 |

| C-6 | ~ 126.9 |

| C-1' | ~ 37.0 |

| C-2' | ~ 136.5 |

| C-3' | ~ 116.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the alkene group, and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H stretch | Aromatic & Alkene |

| 2980 - 2850 | C-H stretch | Allylic CH₂ |

| 1640 | C=C stretch | Alkene |

| 1590, 1480, 1450 | C=C stretch | Aromatic Ring |

| 990, 915 | =C-H bend (out-of-plane) | Alkene |

| 750 | C-H bend (out-of-plane) | ortho-disubstituted benzene |

| ~ 700 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would lead to the formation of a molecular ion and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 152/154 | [C₉H₉Cl]⁺ (Molecular Ion) |

| 117 | [C₉H₉]⁺ (Loss of Cl) |

| 111 | [C₆H₄Cl]⁺ (Loss of allyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to TMS.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.[1]

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the clean, empty salt plates prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions:

-

Injection: 1 µL of the sample solution is injected into the GC.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Reactivity of the Allyl Group in 1-Allyl-2-chlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the allyl group in 1-allyl-2-chlorobenzene. The presence of both a reactive alkene and a chlorinated aromatic ring makes this molecule a versatile substrate for a variety of organic transformations. This document details key reactions, including isomerization, oxidation, and addition reactions, providing insights into the reaction mechanisms, experimental procedures, and expected outcomes. The information presented is curated from established chemical literature and is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a bifunctional molecule featuring a terminal alkene (the allyl group) and a chlorinated benzene ring. The allyl group is known for its versatile reactivity, participating in a wide range of transformations that target the carbon-carbon double bond or the allylic C-H bonds. The adjacent chloro-substituted phenyl ring can influence the reactivity of the allyl group through electronic and steric effects. This guide focuses on the principal reactions involving the allyl moiety.

Isomerization of the Allyl Group

The terminal double bond of the allyl group in this compound can be isomerized to form the more thermodynamically stable internal alkene, 2-chloro-1-(prop-1-en-1-yl)benzene. This transformation is typically catalyzed by transition metals or strong bases.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of cobalt, are effective catalysts for the isomerization of allylbenzenes. These reactions often proceed with high selectivity for the (E)-isomer.

Table 1: Quantitative Data for Isomerization of Allylarenes

| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Allylbenzene | Co(acac)₂ / Xantphos / HEH | DMF | 25 | 16 | 93 | >98:2 | [1] |

| Substituted Allylbenzenes | Co(acac)₂ / Xantphos / HEH | DMF | 25 | 16 | 84-95 | High E | [1] |

Note: Data for analogous allylbenzene derivatives. HEH = Hantzsch ester.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Isomerization

A representative protocol adapted for this compound is as follows:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Co(acac)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand such as Xantphos (0.1 mmol, 10 mol%).

-

Add a hydrogen atom transfer (HAT) agent, such as Hantzsch ester (HEH) (1.2 mmol).

-

Add the solvent (e.g., DMF, 5 mL) and stir the mixture at the specified temperature (e.g., 25 °C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography on silica gel to yield 2-chloro-1-(prop-1-en-1-yl)benzene.

Oxidation Reactions of the Allyl Group

The double bond of the allyl group is susceptible to various oxidation reactions, leading to the formation of epoxides, ketones, or alcohols.

Epoxidation

Epoxidation of the terminal alkene in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-((2-chlorophenyl)methyl)oxirane. This reaction is typically stereospecific.

Table 2: Quantitative Data for Epoxidation of Allylarenes

| Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Allylbenzene analogs | m-CPBA | Dichloromethane | Room Temp. | N/A | High | [2] |

| Terminal Alkenes | m-CPBA | Chloroform | Room Temp. | N/A | ~75% | [3] |

Experimental Protocol: General Procedure for Epoxidation with m-CPBA

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the excess peroxy acid by adding a solution of sodium sulfite or sodium thiosulfate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-((2-chlorophenyl)methyl)oxirane.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation converts terminal alkenes into methyl ketones. In the case of this compound, this reaction would yield 1-(2-chlorophenyl)propan-2-one. The reaction is catalyzed by a palladium(II) salt in the presence of a co-oxidant, typically a copper salt, and oxygen.

Table 3: Quantitative Data for Wacker-Tsuji Oxidation of Terminal Alkenes

| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Terminal Alkenes | PdCl₂ (10 mol%), CuCl | DMF/H₂O | Room Temp. | N/A | Good | [4] |

| Styrene Derivatives | PdCl₂(MeCN)₂ (5 mol%), BQ, t-BuOH | Air | Room Temp. | 24 | up to 96% (aldehyde) | [5] |

Note: BQ = 1,4-benzoquinone. The Wacker oxidation of styrene derivatives can be selective for either the ketone or aldehyde product depending on the conditions.

Experimental Protocol: General Procedure for Wacker-Tsuji Oxidation

-

To a mixture of PdCl₂ (0.1 mmol, 10 mol%) and CuCl (1.0 mmol) in a solvent mixture of DMF and water (e.g., 7:1 v/v), bubble oxygen for 15-30 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction under an oxygen atmosphere (e.g., a balloon) at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2-chlorophenyl)propan-2-one.

Addition Reactions to the Allyl Group

The double bond of the allyl group can undergo various addition reactions, including hydroboration-oxidation and Heck coupling.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the double bond, yielding 3-(2-chlorophenyl)propan-1-ol.[6][7] The reaction proceeds in two steps: hydroboration with a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base.[6][7]

Table 4: Quantitative Data for Hydroboration-Oxidation of Allylarenes

| Substrate | Borane Reagent | Oxidant | Regioselectivity | Stereoselectivity | Yield (%) | Reference |

| Allylbenzene | BH₃·THF | H₂O₂, NaOH | 90% at C-1 | Syn-addition | N/A | [8] |

| Terminal Alkenes | BH₃·THF or 9-BBN | H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | High | [7] |

Experimental Protocol: General Procedure for Hydroboration-Oxidation

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of BH₃·THF (1.1 mmol, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature or with gentle heating until the oxidation is complete.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford 3-(2-chlorophenyl)propan-1-ol.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] The allyl group of this compound can participate as the alkene component in a Heck reaction with an aryl or vinyl halide. For example, reaction with iodobenzene would yield 1-chloro-2-(3-phenylallyl)benzene.

Table 5: Quantitative Data for Heck Reaction of Allylarenes

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Allylbenzene derivative | Pd(OAc)₂ | Et₃N | DMF | 120 | 3-6 | High | [10] |

| Iodobenzene | Styrene | Pd(OAc)₂ | Various | NMP/H₂O | 200 (MW) | N/A | 53 | [11] |

Note: MW = Microwave irradiation.

Experimental Protocol: General Procedure for Heck Reaction

-

In a reaction vessel, combine this compound (1.2 mmol), the aryl halide (e.g., iodobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., a phosphine ligand).

-

Add a base (e.g., triethylamine or potassium carbonate) and a solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to the required temperature (often >100 °C) under an inert atmosphere.

-

Monitor the reaction's progress by TLC or GC.

-

After completion, cool the mixture, perform an aqueous workup, and extract the product.

-

Purify the crude product by column chromatography.

Conclusion

The allyl group in this compound provides a reactive handle for a multitude of valuable organic transformations. This guide has outlined several key reactions, including isomerization, epoxidation, Wacker-Tsuji oxidation, hydroboration-oxidation, and the Heck reaction. For each of these, representative protocols and mechanistic insights have been provided, drawing from the established literature on analogous systems. The ability to selectively functionalize the allyl group in the presence of an aryl chloride offers significant synthetic utility, enabling the construction of more complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into the specific reaction kinetics and optimization for this compound will undoubtedly expand its applications in organic synthesis.

References

- 1. Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]

Electrophilic aromatic substitution on 1-allyl-2-chlorobenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Allyl-2-chlorobenzene

Abstract

This technical whitepaper provides a comprehensive theoretical and practical guide to the electrophilic aromatic substitution (EAS) reactions on this compound. This substrate is of interest in medicinal chemistry and materials science due to its unique combination of functional groups. This document outlines the core principles governing the regioselectivity of EAS on this disubstituted benzene, considering the competing and reinforcing directing effects of the allyl and chloro substituents. Detailed, generalized experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions are provided, along with predicted product distributions based on established chemical principles. All quantitative predictions are summarized in tabular format for clarity, and key mechanistic and logical pathways are visualized using Graphviz diagrams. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound in targeted synthesis.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism universally proceeds through a two-step pathway:

-

Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

-

Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the electrophile, collapsing the C-H bond and reforming the aromatic π-system.[3]

The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regiochemical outcome (the position of the new substituent).

Caption: General mechanism for electrophilic aromatic substitution.

Core Concepts: Substituent Effects on this compound

The regioselectivity of EAS on this compound is dictated by the electronic properties of its two substituents: the allyl group and the chlorine atom.

-

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing but deactivating substituent.[4]

-

Deactivating Nature: Due to its high electronegativity, chlorine withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive than benzene.[5]

-

Ortho-, Para-Directing Nature: The chlorine atom can donate one of its lone pairs of electrons into the ring via resonance. This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions.[6]

-

-

Allyl Group (-CH₂CH=CH₂): As an alkyl group, the allyl substituent is an ortho-, para-directing and activating group.[3]

-

Activating Nature: It donates electron density to the ring through a weak inductive effect and hyperconjugation, making the ring more nucleophilic and more reactive than benzene.[7]

-

Ortho-, Para-Directing Nature: This electron-donating character stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[7]

-

Predictive Analysis of Regioselectivity

When multiple substituents are present, the position of electrophilic attack is determined by the sum of their effects.[8]

-

The Most Activating Group Dominates: In cases of conflicting directing effects, the most powerfully activating group governs the regioselectivity.[9][10] In this compound, the activating allyl group's directing effect will be dominant over the deactivating chloro group.

-

Reinforcing and Competing Effects:

-

Allyl Group (-C₃H₅) at C1: Directs to positions 2-(blocked), 4-(para), and 6-(ortho).

-

Chloro Group (-Cl) at C2: Directs to positions 1-(blocked), 3-(ortho), and 6-(para).

-

Reinforcement: Both groups direct the incoming electrophile to position 6 .

-

Competition: The activating allyl group strongly directs to position 4 , while the chloro group directs to position 3.

-

-

Steric Hindrance: Substitution at position 3, located between the two existing substituents, is sterically hindered and highly unlikely.[10] Position 6 is ortho to the allyl group and may experience some minor steric hindrance. Position 4 is the most sterically accessible.

Caption: Predicted regioselectivity for EAS on this compound.

Specific Electrophilic Aromatic Substitution Reactions

The following sections provide generalized protocols and predicted outcomes for key EAS reactions. The quantitative data presented are predictive estimations based on established principles of reactivity and selectivity.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[11]

Table 1: Predicted Product Distribution for Nitration

| Product Name | Position of -NO₂ | Predicted Yield (%) |

| 1-Allyl-2-chloro-4-nitrobenzene | 4 | 55 - 65 |

| 1-Allyl-2-chloro-6-nitrobenzene | 6 | 35 - 45 |

| Other Isomers | - | < 5 |

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[12]

Table 2: Predicted Product Distribution for Bromination (Br₂/FeBr₃)

| Product Name | Position of -Br | Predicted Yield (%) |

| 1-Allyl-4-bromo-2-chlorobenzene | 4 | 60 - 70 |

| 1-Allyl-6-bromo-2-chlorobenzene | 6 | 30 - 40 |

| Other Isomers | - | < 5 |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). The electrophile is sulfur trioxide (SO₃) or its protonated form. This reaction is notably reversible.[13]

Table 3: Predicted Product Distribution for Sulfonation

| Product Name | Position of -SO₃H | Predicted Yield (%) |

| 4-Allyl-3-chlorobenzenesulfonic acid | 4 | 65 - 75 |

| 2-Allyl-3-chlorobenzenesulfonic acid | 6 | 25 - 35 |

| Other Isomers | - | < 5 |

Friedel-Crafts Reactions

Friedel-Crafts reactions introduce alkyl (alkylation) or acyl (acylation) groups. These reactions are catalyzed by strong Lewis acids like AlCl₃.[14]

-

Limitations: Friedel-Crafts reactions are sensitive to deactivating groups. While the allyl group is activating, the deactivating chloro group will slow the reaction rate compared to benzene.[15] Alkylation is also prone to carbocation rearrangements and polyalkylation. Acylation, followed by reduction, is often a more reliable method for introducing primary alkyl groups.[7]

Table 4: Predicted Product Distribution for Friedel-Crafts Acylation (e.g., with Acetyl Chloride)

| Product Name | Position of -COCH₃ | Predicted Yield (%) |

| 1-(4-Allyl-3-chlorophenyl)ethan-1-one | 4 | 70 - 80 |

| 1-(2-Allyl-3-chlorophenyl)ethan-1-one | 6 | 20 - 30 |

| Other Isomers | - | < 5 |

Experimental Protocols

The following are generalized, representative protocols. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Nitration

-

Preparation: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) and a solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product via column chromatography on silica gel to separate the 4- and 6-nitro isomers.

Caption: A typical experimental workflow for nitration.

General Protocol for Friedel-Crafts Acylation

-

Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent like dichloromethane. Cool to 0 °C.

-

Electrophile Formation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to form the acylium ion complex.